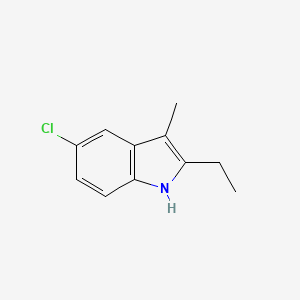

5-chloro-2-ethyl-3-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-2-ethyl-3-methyl-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

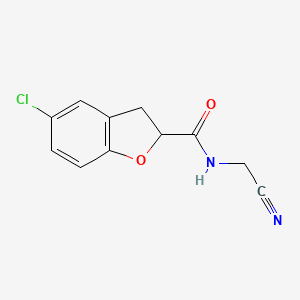

The synthesis of indole derivatives has been a subject of interest among researchers . Various methods have been explored, including intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR spectrum . The spectrum reveals the presence of a singlet signal at δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .Chemical Reactions Analysis

The chemical reactions involving indole derivatives have been studied extensively . For instance, the E-configuration of the chloroalkene scaffold of indiacen B was proved using X-ray analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 223.656 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.Scientific Research Applications

Allosteric Modulation in Cannabinoid Receptors

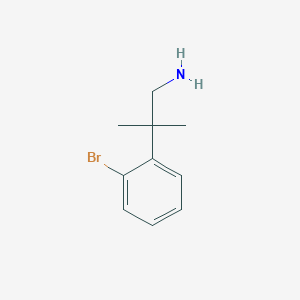

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a derivative of 5-Chloro-2-Ethyl-3-Methyl-1H-Indole, is a significant allosteric modulator for the cannabinoid type 1 receptor (CB1). Key structural requirements for allosteric modulation include an electron-withdrawing group at the C5 position and specific chain lengths at various positions. Such modulators impact binding affinity and cooperativity, playing a crucial role in CB1 receptor dynamics (Khurana et al., 2014).

Synthetic Routes and Characterization

Ethyl 2-methylindole-5-carboxylate, closely related to this compound, showcases the importance of indoles in synthetic chemistry. This compound is synthesized from anilines, demonstrating the versatility and applicability of indoles in organic synthesis (Gassman & Bergen, 2003).

Nucleophilic Reactivities

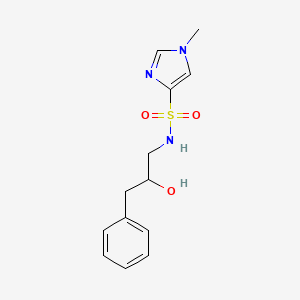

Studying the nucleophilic reactivities of indoles, including variants like 5-cyanoindole, provides insights into the chemical behavior of this compound. The coupling kinetics with benzhydryl cations and reactions with superelectrophilic heteroaromatics underline the nucleophilic character of indoles, relevant for various chemical applications (Lakhdar et al., 2006).

Manufacturing Synthesis

The manufacturing synthesis of compounds like 5-hydroxy-2-methyl-1H-indole provides a framework for large-scale production of similar indole derivatives. The optimization of reaction conditions and discussion of manufacturing issues are crucial for the efficient production of these compounds (Huang et al., 2010).

Molecular Docking Studies

Molecular docking studies of compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids offer insights into potential binding interactions with target proteins. Such studies are essential for understanding the biological activities and therapeutic potential of indole derivatives (Reddy et al., 2022).

Inhibition of Human 5-Lipoxygenase

Ethyl 5-hydroxyindole-3-carboxylate derivatives, structurally related to this compound, have been evaluated for their ability to inhibit human 5-lipoxygenase. These compounds, particularly those with specific substituents, demonstrate significant potential in pharmacotherapy for inflammatory diseases (Peduto et al., 2014).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-chloro-2-ethyl-3-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJPVAKTMXCVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)

![5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2901412.png)

![3,5-Dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901413.png)

![5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-](/img/structure/B2901414.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)

![5-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2901426.png)

![2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2901431.png)

![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2901432.png)

![3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2901434.png)